2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Overview
Description
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a benzodiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the reaction of cyclopropylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzodiazole ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride include other benzodiazole derivatives and cyclopropyl-containing moleculesFor example, other benzodiazole derivatives may have different substituents on the benzodiazole ring, leading to variations in their properties and uses .
Properties
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPLPNDISQYZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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